molecular formula C4H4ClNS B1590920 2-(Chloromethyl)thiazole CAS No. 3364-78-1

2-(Chloromethyl)thiazole

Cat. No. B1590920
CAS RN: 3364-78-1
M. Wt: 133.6 g/mol
InChI Key: ZHAKAIBZKYHXJS-UHFFFAOYSA-N
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Description

2-(Chloromethyl)thiazole is a chemical compound with the molecular formula C4H4ClNS . It has an average mass of 133.599 Da and a monoisotopic mass of 132.975296 Da . It is used as an intermediate in the preparation of compounds having pesticidal action .


Synthesis Analysis

The synthesis of 2-(Chloromethyl)thiazole involves reacting a compound of a specific formula with a chlorinating agent . Another method involves reacting allyl isothiocyanate with about 2 to 20 times its molar amount of chlorine at a temperature from above 0° to 150° C . A third method involves electrolytic chlorination of 1-isothiocyano-2-chloro-2-propylene at room temperature .


Molecular Structure Analysis

The molecular structure of 2-(Chloromethyl)thiazole is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Chemical Reactions Analysis

2-(Chloromethyl)thiazole is used for bisphosphonates preparation and structure-related bone antiresorptive properties . It is also used for the preparation and substitution reaction of triphenylphosphine .


Physical And Chemical Properties Analysis

2-(Chloromethyl)thiazole has a boiling point of 182℃, a density of 1.338, and a flash point of 64℃ . It should be stored in a well-ventilated place and in a tightly closed container .

Scientific Research Applications

1. Metabolism Studies

2-(Chloromethyl)thiazole has been studied for its metabolism in different biological systems. For instance, Bakke et al. (1981) explored its metabolism in germfree and conventional rats, observing that it was not metabolized to its analogues in germfree rats as it was in conventional rats. This study contributes to understanding the metabolic pathways and potential biological effects of 2-(Chloromethyl)thiazole in different biological environments (Bakke et al., 1981).

2. Chemical and Physical Properties Analysis

The physical and chemical properties of 2-(Chloromethyl)thiazole derivatives have been extensively reviewed. Huang Jin-yan (2010) discussed these properties along with purification techniques, application areas, and market prospects, providing a comprehensive overview of the compound's utility in various fields (Huang Jin-yan, 2010).

3. Synthesis and Structural Analysis

Research on the synthesis and molecular structure of various 2-(Chloromethyl)thiazole derivatives has been a significant area of focus. Liu et al. (2008) synthesized a particular compound using 2-(Chloromethyl)thiazole and analyzed its crystal structure, contributing to the understanding of its chemical behavior and potential applications in various fields (Liu et al., 2008).

4. Potential Antitumor and Antifilarial Agents

2-(Chloromethyl)thiazole derivatives have been evaluated for their potential as antitumor and antifilarial agents. Kumar et al. (1993) explored such derivatives for their ability to inhibit leukemia cell proliferation, identifying specific compounds that demonstrated significant in vivo antifilarial activity (Kumar et al., 1993).

5. Applications in Medicinal Chemistry

Thiazole derivatives, including those of 2-(Chloromethyl)thiazole, play a vital role in medicinal chemistry. Chhabria et al. (2016) highlighted the importance of these compounds in various therapeutic areas, such as antimicrobial, antiretroviral, and antifungal applications (Chhabria et al., 2016).

6. Exploration in Agricultural Chemistry

Some studies have also focused on the potential use of 2-(Chloromethyl)thiazole derivatives in agriculture. Xiao-Bao Chen et al. (2007) synthesized phosphonate derivatives containing 1,2,3-triazole and thiazole rings, using 2-(Chloromethyl)thiazole as the starting material, and evaluated them for herbicidal and fungicidal activities (Xiao-Bao Chen et al., 2007).

Safety And Hazards

2-(Chloromethyl)thiazole can cause severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid breathing dust, vapor, mist, or gas, and to avoid contact with skin and eyes .

Future Directions

2-(Chloromethyl)thiazole is employed as an intermediate in the preparation of compounds having a pesticidal action . Therefore, future research could focus on exploring its potential in developing new pesticides.

properties

IUPAC Name

2-(chloromethyl)-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4ClNS/c5-3-4-6-1-2-7-4/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHAKAIBZKYHXJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=N1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00555742
Record name 2-(Chloromethyl)-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00555742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Chloromethyl)thiazole

CAS RN

3364-78-1
Record name 2-(Chloromethyl)-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00555742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(chloromethyl)-1,3-thiazole
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
A Dondoni, FL Merchan, P Merino, I Rojo, T Tejero - Synthesis, 1996 - thieme-connect.com
A method is described for the enantioselective synthesis of 2-(1-aminoalkyl) thiazoles 6 via stereoselective alkylation of the carbanions of (+)-(R)-camphor and (-)-(1S, 2S 5S)-2-…
Number of citations: 12 www.thieme-connect.com
P Kalaba, M Ilic, NY Aher, V Dragacevic… - Journal of Medicinal …, 2019 - ACS Publications
Atypical dopamine reuptake inhibitors, such as modafinil, are used for the treatment of sleeping disorders and investigated as potential therapeutics against cocaine addiction and for …
Number of citations: 19 pubs.acs.org
M Brindisi, S Maramai, A Grillo, S Brogi, S Butini… - Tetrahedron …, 2016 - Elsevier
We present herein a novel and convenient route for the scaling-up of the dTuv fragment of pretubulysin. The newly conceived chemical path involves a practical and efficient one-step …
Number of citations: 7 www.sciencedirect.com
B Chlorides - thieme-connect.com
Method A: A mixture of 11 (20 g, 0.2 mol), 96% H2SO4 (13.8 g), 20% oleum (14.4 g), PCl3 (0.6 g, 6.6 mmol), and DBPO (50 mg, 0.2 mmol) was stirred at 848C in a quartz flask irradiated …
Number of citations: 0 www.thieme-connect.com
JH Musser, DM Kubrak, RHW Bender… - Journal of medicinal …, 1987 - ACS Publications
Two series of phenylephrine derivatives were prepared and tested as inhibitors of leukotriene D4 (LTD4) induced and ovalbumin-induced bronchospasm in theguinea pig. The most …
Number of citations: 11 pubs.acs.org
X Ma, F Ma, Z Zhao, N Song, J Zhang - Journal of Materials Chemistry, 2009 - pubs.rsc.org
A novel series of heterocycle-based NLO chromophores based on different combinations of auxiliary donor (ie, benzene, thiophene and pyrrole) and auxiliary acceptor (ie, thiazole with …
Number of citations: 58 pubs.rsc.org
A Abdildinova, MJ Kurth… - Asian Journal of Organic …, 2021 - Wiley Online Library
Peptidomimetics are a class of compounds with promising pharmacological properties. Peptidomimetics reduce limitations of peptides including low bioavailability, poor stability, and …
Number of citations: 12 onlinelibrary.wiley.com
XX Wang, F Xie, CC Jia, N Yan, YL Zeng, JD Wu… - European Journal of …, 2021 - Elsevier
Histone deacetylase 6 (HDAC6) is a potential target for Alzheimer's disease (AD). In this study, a series of novel phenothiazine-, memantine-, and 1,2,3,4-tetrahydro-γ-carboline-based …
Number of citations: 8 www.sciencedirect.com
S Shen, V Benoy, JA Bergman, JH Kalin… - ACS chemical …, 2016 - ACS Publications
Charcot–Marie–Tooth (CMT) disease is a disorder of the peripheral nervous system where progressive degeneration of motor and sensory nerves leads to motor problems and sensory …
Number of citations: 102 pubs.acs.org
K Down, A Amour, IR Baldwin… - Journal of medicinal …, 2015 - ACS Publications
Optimization of lead compound 1, through extensive use of structure-based design and a focus on PI3Kδ potency, isoform selectivity, and inhaled PK properties, led to the discovery of …
Number of citations: 124 pubs.acs.org

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